An In-Depth Technical Guide to 4-Acetoxy-N-methyl-N-propyltryptamine (4-AcO-MPT)
An In-Depth Technical Guide to 4-Acetoxy-N-methyl-N-propyltryptamine (4-AcO-MPT)
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Acetoxy-N-methyl-N-propyltryptamine, commonly known as 4-AcO-MPT, is a synthetic psychedelic substance belonging to the tryptamine (B22526) class. Structurally, it is the acetate (B1210297) ester of 4-hydroxy-N-methyl-N-propyltryptamine (4-HO-MPT) and a homolog of the well-known psychedelic compound 4-AcO-DMT (psilacetin).[1] Like other 4-acetoxy-tryptamines, 4-AcO-MPT is considered a prodrug to its phenolic analog, 4-HO-MPT, which is believed to be the primary active compound responsible for its psychoactive effects.[1] This conversion is thought to occur in the body via hydrolysis catalyzed by esterase enzymes.
This technical guide provides a comprehensive overview of the chemical structure, pharmacological properties, and available experimental data for 4-AcO-MPT, intended to serve as a resource for researchers and professionals in the fields of pharmacology, neuroscience, and drug development.
Chemical Structure and Properties
4-AcO-MPT is characterized by an indole (B1671886) core substituted at the 4-position with an acetoxy group, and a side chain at the 3-position containing a tertiary amine with methyl and propyl substituents.
| Property | Value | Reference |
| IUPAC Name | [3-[2-[methyl(propyl)amino]ethyl]-1H-indol-4-yl] acetate | [1] |
| Synonyms | 4-Acetoxy-MPT, 4-acetoxy-N-methyl-N-propyltryptamine | [1] |
| CAS Number | 2173386-55-3 | [1][2] |
| Molecular Formula | C₁₆H₂₂N₂O₂ | [1][2] |
| Molar Mass | 274.36 g/mol | [1] |
| SMILES | CCCN(C)CCC1=CNC2=C1C(=CC=C2)OC(=O)C | [1] |
| InChI | 1S/C16H22N2O2/c1-4-9-18(3)10-8-13-11-17-14-6-5-7-15(16(13)14)20-12(2)19/h5-7,11,17H,4,8-10H2,1-3H3 | [1] |
| Appearance | Fumarate salt is a solid |
Pharmacology
The pharmacological effects of 4-AcO-MPT are primarily attributed to its activity as a serotonin (B10506) receptor agonist, with a particular affinity for the 5-HT₂A receptor. As a prodrug, its in vivo effects are largely mediated by its active metabolite, 4-HO-MPT.
Pharmacodynamics
4-AcO-MPT is believed to act as a non-selective serotonin receptor agonist.[1] Its psychedelic effects are thought to be mediated through agonist activity at the 5-HT₂A receptor, a common mechanism for classic hallucinogens.
Quantitative data on the receptor binding affinities (Ki values) of 4-AcO-MPT are limited in the publicly available scientific literature. However, a study by Glatfelter et al. (2023) screened a variety of tryptamines against a panel of receptors and reported that 4-AcO-MPT has a notable affinity for the histamine (B1213489) H₁ receptor, comparable to its affinity for some serotonin receptors.[3] A comprehensive table of Ki values for 4-AcO-MPT across a wide range of receptors is not yet available. For comparative purposes, the binding affinities of the structurally related compound 4-AcO-DMT are provided below.
| Receptor | 4-AcO-DMT Ki (nM) |
| 5-HT₁A | 130 |
| 5-HT₂A | 93 |
| 5-HT₂C | 234 |
| SERT | >10,000 |
Data for 4-AcO-DMT from Gatch et al. (2021) and is intended for comparative purposes only.
A study by Klein et al. (2021) investigated the in vitro functional activity of 4-AcO-MPT at human 5-HT₂A, 5-HT₂B, and 5-HT₂C receptors using a calcium mobilization assay. The results are summarized in the table below.
| Receptor | EC₅₀ (nM) | Eₘₐₓ (%) |
| h5-HT₂A | 118 | 98.4 |
| h5-HT₂B | 22.8 | 100 |
| h5-HT₂C | 243 | 91.2 |
Data from Klein et al. (2021)
These data indicate that 4-AcO-MPT is a full agonist at these serotonin receptor subtypes, with the highest potency observed at the 5-HT₂B receptor.
Pharmacokinetics
Specific pharmacokinetic studies on 4-AcO-MPT in humans have not been published. As a prodrug, it is expected to be rapidly deacetylated in vivo to form 4-HO-MPT. The onset and duration of effects would be influenced by the rate of this conversion.
In Vivo Studies
The primary in vivo model used to assess the psychedelic potential of tryptamines is the head-twitch response (HTR) in rodents, which is a behavioral proxy for 5-HT₂A receptor activation.
Head-Twitch Response (HTR) in Mice
The study by Klein et al. (2021) also evaluated the ability of 4-AcO-MPT to induce the head-twitch response in C57BL/6J mice.
| Compound | ED₅₀ (mg/kg) |
| 4-AcO-MPT | 1.83 |
Data from Klein et al. (2021)
The ability of 4-AcO-MPT to induce the HTR in mice is consistent with its agonist activity at the 5-HT₂A receptor and supports its classification as a psychedelic compound.
Experimental Protocols
Synthesis
A general method for the synthesis of 4-acetoxy tryptamine prodrugs involves the O-acetylation of the corresponding 4-hydroxy tryptamine. While a specific, detailed protocol for 4-AcO-MPT is not widely published, a general procedure can be adapted from the synthesis of similar compounds. A common method for the synthesis of the precursor 4-HO-MPT would involve the reduction of the corresponding glyoxylamide, which can be prepared from 4-benzyloxyindole. The final acetylation step can be achieved using acetic anhydride.
Analytical Methodology
A general protocol for the analysis of tryptamines by GC-MS, which can be adapted for 4-AcO-MPT, is as follows:
-
Sample Preparation: Dissolve the analyte in a suitable organic solvent (e.g., methanol (B129727) or chloroform).
-
Instrument: Agilent gas chromatograph with a mass selective detector.
-
Column: HP-5MS (or equivalent) capillary column (e.g., 30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Injector Temperature: 280 °C.
-
Oven Program: Initial temperature of 100 °C, hold for 1 minute, then ramp to 280-300 °C at 10-12 °C/min, and hold for a final period.
-
MS Parameters: Scan range of 40-550 amu in electron ionization (EI) mode.
For structural elucidation, NMR spectroscopy is essential. A general protocol for acquiring a ¹H NMR spectrum of a tryptamine salt is:
-
Sample Preparation: Dissolve approximately 10-20 mg of the analyte in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) containing a reference standard such as tetramethylsilane (B1202638) (TMS).
-
Instrument: 400 MHz NMR spectrometer.
-
Parameters: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
In Vitro Functional Assay: Calcium Mobilization
This assay is used to determine the potency and efficacy of a compound at Gq-coupled receptors like the 5-HT₂A receptor.
-
Cell Line: Use a cell line (e.g., HEK293) stably expressing the human 5-HT₂A receptor.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffer containing probenecid (B1678239) to prevent dye extrusion.
-
Compound Addition: Add varying concentrations of 4-AcO-MPT to the cells.
-
Signal Detection: Measure the fluorescence intensity over time using a fluorescence plate reader. An increase in fluorescence corresponds to an increase in intracellular calcium concentration.
-
Data Analysis: Plot the peak fluorescence response against the logarithm of the compound concentration to generate a dose-response curve and determine the EC₅₀ and Eₘₐₓ values.
In Vivo Behavioral Assay: Head-Twitch Response (HTR)
-
Animals: Use male C57BL/6J mice.
-
Drug Administration: Administer 4-AcO-MPT via an appropriate route (e.g., intraperitoneal or subcutaneous injection) at various doses.
-
Observation: Place the mice in individual observation chambers and record their behavior for a set period (e.g., 30-60 minutes).
-
Quantification: Manually or automatically score the number of head twitches. A head twitch is a rapid, side-to-side rotational movement of the head.
-
Data Analysis: Plot the number of head twitches against the drug dose to generate a dose-response curve and determine the ED₅₀ value.
Signaling Pathways and Experimental Workflows
5-HT₂A Receptor Signaling Pathway
Activation of the 5-HT₂A receptor by an agonist like 4-HO-MPT (the active metabolite of 4-AcO-MPT) primarily initiates the Gq/G₁₁ signaling cascade. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC). Recent research also suggests the involvement of biased agonism and intracellular 5-HT₂A receptors in the actions of psychedelic tryptamines.
Experimental Workflow for Head-Twitch Response Assay
The following diagram illustrates a typical workflow for conducting a head-twitch response (HTR) study in mice to assess the psychedelic-like effects of a test compound such as 4-AcO-MPT.
Conclusion
4-Acetoxy-N-methyl-N-propyltryptamine is a synthetic tryptamine that acts as a serotonin receptor agonist, with prominent effects at the 5-HT₂A receptor. In vitro and in vivo data support its classification as a psychedelic compound, likely acting as a prodrug for 4-HO-MPT. While current research provides valuable insights into its functional activity, further studies are needed to fully characterize its receptor binding profile, pharmacokinetics, and metabolic fate. The experimental protocols and workflows provided in this guide offer a framework for researchers to further investigate the properties of this and other novel psychoactive compounds.
